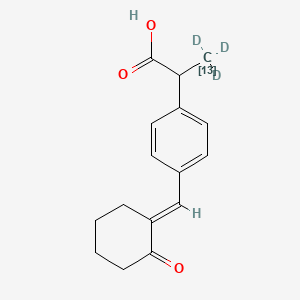

Pelubiprofen-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H18O3 |

|---|---|

Molecular Weight |

262.32 g/mol |

IUPAC Name |

3,3,3-trideuterio-2-[4-[(E)-(2-oxocyclohexylidene)methyl]phenyl](313C)propanoic acid |

InChI |

InChI=1S/C16H18O3/c1-11(16(18)19)13-8-6-12(7-9-13)10-14-4-2-3-5-15(14)17/h6-11H,2-5H2,1H3,(H,18,19)/b14-10+/i1+1D3 |

InChI Key |

AUZUGWXLBGZUPP-QAXVRLAXSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])C(C1=CC=C(C=C1)/C=C/2\CCCCC2=O)C(=O)O |

Canonical SMILES |

CC(C1=CC=C(C=C1)C=C2CCCCC2=O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is Pelubiprofen-13C,d3 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pelubiprofen-13C,d3, a labeled internal standard of the non-steroidal anti-inflammatory drug (NSAID) Pelubiprofen. This document details its primary application in research, the mechanism of action of its parent compound, relevant quantitative data, and detailed experimental protocols for its use and for the study of Pelubiprofen's pharmacological effects.

Introduction to this compound

This compound is a stable isotope-labeled form of Pelubiprofen, a 2-arylpropionic acid derivative with anti-inflammatory, analgesic, and antipyretic properties. The labeling with Carbon-13 (¹³C) and deuterium (d3) atoms results in a molecule with a higher mass than the unlabeled Pelubiprofen. This key characteristic makes it an ideal internal standard for quantitative bioanalytical methods.

Primary Use in Research:

The primary application of this compound in a research setting is as an internal standard in analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Its utility lies in its ability to mimic the unlabeled analyte (Pelubiprofen) during sample preparation and analysis, thereby correcting for variations in extraction efficiency, matrix effects, and instrument response. This ensures accurate and precise quantification of Pelubiprofen in biological matrices like plasma and tissue samples, which is crucial for pharmacokinetic and metabolism studies.

Mechanism of Action of Pelubiprofen

Pelubiprofen exerts its anti-inflammatory effects through a dual mechanism:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Pelubiprofen demonstrates relatively selective inhibition of COX-2 over COX-1. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. The preferential inhibition of COX-2, which is upregulated during inflammation, is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs that strongly inhibit the constitutively expressed COX-1.

-

Inhibition of the NF-κB Signaling Pathway: Pelubiprofen has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. It achieves this by inhibiting the transforming growth factor-β activated kinase 1 (TAK1) and IκB kinase (IKK), which are upstream regulators of NF-κB. This leads to a decrease in the expression of pro-inflammatory genes, including those for COX-2, inducible nitric oxide synthase (iNOS), and various inflammatory cytokines.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacological profile of Pelubiprofen.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

| Enzyme | IC50 (μM) |

| COX-1 | 10.66 |

| COX-2 | 2.88 |

IC50: The half maximal inhibitory concentration.

Table 2: Pharmacokinetic Parameters of Pelubiprofen in Healthy Human Subjects (Single Oral Dose)

| Formulation | Dose | Cmax (ng/mL) | Tmax (h) |

| Pelubiprofen | 30 mg | 619.47 ± 335.55 | 0.50 |

| Pelubiprofen Tromethamine | 30 mg | 770.01 ± 347.86 | 0.33 |

Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration.

Table 3: Pharmacokinetic Parameters of Pelubiprofen in Rats (Single Oral Dose)

| Parameter | Value |

| Tmax | < 15 minutes |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Pelubiprofen and the use of this compound.

Quantification of Pelubiprofen in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a typical workflow for the bioanalysis of Pelubiprofen in plasma samples.

1. Sample Preparation (Liquid-Liquid Extraction):

- To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

- Vortex briefly to mix.

- Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

- Vortex for 5 minutes to ensure thorough mixing and extraction.

- Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

- Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the dried residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: C18 analytical column (e.g., 2.1 x 50 mm, 2.7 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: Acetonitrile.

- Flow Rate: 0.35 mL/min.

- Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard, followed by a re-equilibration step. The exact gradient should be optimized for baseline separation.

- Injection Volume: 5-10 µL.

- Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray Ionization (ESI), negative mode.

- Analysis Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- Pelubiprofen: Monitor the transition from the precursor ion (m/z of deprotonated Pelubiprofen) to a specific product ion.

- This compound: Monitor the transition from the precursor ion (m/z of deprotonated this compound) to its corresponding product ion.

- Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

3. Data Analysis:

- Integrate the peak areas for both Pelubiprofen and this compound.

- Calculate the peak area ratio of the analyte to the internal standard.

- Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

- Determine the concentration of Pelubiprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.

In Vitro COX Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory activity of Pelubiprofen on COX-1 and COX-2.

1. Reagents and Materials:

- COX-1 and COX-2 enzymes (ovine or human recombinant).

- Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

- Heme cofactor.

- Arachidonic acid (substrate).

- Test compound (Pelubiprofen) dissolved in a suitable solvent (e.g., DMSO).

- 96-well microplate.

- Plate reader for detection (e.g., for colorimetric, fluorometric, or luminescent assays) or LC-MS/MS for prostaglandin quantification.

2. Assay Procedure:

- Prepare serial dilutions of Pelubiprofen.

- In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (COX-1 or COX-2) to each well.

- Add the diluted Pelubiprofen or vehicle control (DMSO) to the respective wells.

- Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

- Initiate the reaction by adding arachidonic acid to all wells.

- Incubate at 37°C for a specific time (e.g., 2-10 minutes).

- Stop the reaction by adding a stopping solution (e.g., a strong acid like HCl).

3. Detection and Analysis:

- Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable method, such as an ELISA kit or LC-MS/MS.

- Calculate the percentage of inhibition for each concentration of Pelubiprofen compared to the vehicle control.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

NF-κB Activation Assay in RAW 264.7 Macrophages

This protocol details the investigation of Pelubiprofen's effect on NF-κB activation in a macrophage cell line.

1. Cell Culture and Treatment:

- Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

- Seed the cells in 6-well plates and allow them to adhere overnight.

- Pre-treat the cells with various concentrations of Pelubiprofen for 1 hour.

- Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes) to induce NF-κB activation.

2. Preparation of Nuclear Extracts:

- After treatment, wash the cells with ice-cold PBS.

- Lyse the cells using a hypotonic buffer to release the cytoplasmic contents.

- Centrifuge to pellet the nuclei.

- Extract the nuclear proteins from the pellet using a high-salt nuclear extraction buffer.

- Determine the protein concentration of the nuclear extracts using a protein assay (e.g., BCA assay).

3. Western Blot Analysis:

- Separate equal amounts of nuclear protein (e.g., 20-30 µg) on an SDS-PAGE gel.

- Transfer the separated proteins to a PVDF membrane.

- Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody against the p65 subunit of NF-κB overnight at 4°C. A loading control antibody (e.g., anti-Lamin B1) should also be used.

- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

- Quantify the band intensities using densitometry software.

- Normalize the p65 band intensity to the loading control.

- Compare the levels of nuclear p65 in Pelubiprofen-treated cells to the LPS-stimulated control to determine the inhibitory effect.

Visualizations

The following diagrams illustrate the signaling pathway of Pelubiprofen and a typical experimental workflow.

Caption: Pelubiprofen's dual mechanism of action.

Caption: LC-MS/MS quantification workflow.

An In-depth Technical Guide to the Synthesis and Characterization of Pelubiprofen-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a proposed method for the synthesis and characterization of Pelubiprofen-13C,d3, an isotopically labeled variant of the nonsteroidal anti-inflammatory drug (NSAID), Pelubiprofen. The introduction of stable isotopes such as Carbon-13 (¹³C) and deuterium (d) is invaluable for a range of studies in drug development, including pharmacokinetics (PK), absorption, distribution, metabolism, and excretion (ADME), and as internal standards for quantitative bioanalysis.

Introduction to Pelubiprofen

Pelubiprofen is a 2-arylpropionic acid derivative NSAID used in the treatment of osteoarthritis, rheumatoid arthritis, and back pain.[1] Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, with a degree of selectivity for COX-2 over COX-1.[2][3] This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2]

Proposed Synthesis of this compound

The synthesis of this compound can be approached by modifying the established synthesis route of the unlabeled compound. The key is the preparation of an isotopically labeled intermediate, ethyl 2-(4-formylphenyl)propanoate, which is then reacted to yield the final product. The proposed synthetic pathway is outlined below.

Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-formylphenyl)propanoate-1-¹³C,2-methyl-d₃

This key intermediate can be synthesized via a multi-step process, conceptually starting with commercially available labeled precursors. A plausible, though hypothetical, route involves the formation of a labeled propionic acid derivative which is then coupled to the aromatic ring.

-

Materials: Ethyl 2-bromopropanoate-1-¹³C (prepared from Ethyl propionate-1-¹³C), 4-formylphenylboronic acid, Methyl-d₃-magnesium bromide (1.0 M in THF), Palladium catalyst (e.g., Pd(PPh₃)₄), suitable solvents (e.g., THF, toluene), and reagents for workup.

-

Procedure:

-

To a solution of 4-formylphenylboronic acid in toluene, add an aqueous solution of sodium carbonate and the palladium catalyst.

-

Add Ethyl 2-bromopropanoate-1-¹³C to the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon) at reflux for several hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, extract with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the resulting ethyl 2-(4-formylphenyl)propanoate-¹³C by column chromatography.

-

The purified ester is then reacted with Methyl-d₃-magnesium bromide in a suitable solvent like THF at low temperature to introduce the trideuteromethyl group at the alpha position, followed by an acidic workup. This step is a conceptual simplification of what would likely be a more complex series of reactions to achieve the desired labeling pattern.

-

Step 2: Synthesis of this compound

This final step is a modification of the known synthesis of Pelubiprofen.

-

Materials: Ethyl 2-(4-formylphenyl)propanoate-1-¹³C,2-methyl-d₃, 1-(1-piperidino)cyclohexene, acetic acid, and ethanol.

-

Procedure:

-

Dissolve Ethyl 2-(4-formylphenyl)propanoate-1-¹³C,2-methyl-d₃ and 1-(1-piperidino)cyclohexene in ethanol.

-

Add a catalytic amount of acetic acid to the mixture.

-

Reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture and concentrate under reduced pressure.

-

The crude product is then subjected to acidic hydrolysis to convert the ester to the carboxylic acid.

-

The final product, this compound, is purified by column chromatography or recrystallization.

-

Characterization of this compound

Thorough characterization is essential to confirm the chemical identity, purity, and isotopic enrichment of the synthesized this compound.

Analytical Techniques

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the labeled compound and confirm the incorporation of the isotopes. The expected molecular weight will be higher than that of unlabeled Pelubiprofen (258.317 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will confirm the overall structure. The signal corresponding to the methyl group on the propanoic acid moiety is expected to be absent or significantly reduced due to the deuterium substitution.

-

¹³C NMR: The carbon NMR spectrum will show an enhanced signal for the carboxyl carbon due to the ¹³C enrichment.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the final product.

Data Presentation

Table 1: Expected Mass Spectrometry Data

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected [M-H]⁻ Ion (Da) |

| Pelubiprofen | C₁₆H₁₈O₃ | 258.1256 | 257.1183 |

| This compound | C₁₅¹³CH₁₅D₃O₃ | 262.1459 | 261.1384 |

Table 2: Expected Key NMR Data Shifts (in ppm, solvent dependent)

| Nucleus | Unlabeled Pelubiprofen (Approx. δ) | This compound (Expected Observation) |

| ¹H NMR | ||

| -CH(CH₃) | ~1.5 (doublet) | Signal absent or significantly diminished. |

| -COOH | ~12.0 (broad singlet) | Signal present. |

| ¹³C NMR | ||

| -COOH | ~175 | Enhanced signal intensity due to ¹³C enrichment. |

| -CH(CH₃) | ~45 | Signal present. |

| -CH₃ | ~18 | Signal potentially broadened or showing coupling to deuterium. |

Mechanism of Action of Pelubiprofen

Pelubiprofen exerts its anti-inflammatory and analgesic effects by inhibiting the COX enzymes, which are crucial for the synthesis of prostaglandins from arachidonic acid.

Caption: Mechanism of action of Pelubiprofen.

Conclusion

The synthesis of this compound, while requiring specialized labeled starting materials and careful execution, is a feasible endeavor based on established synthetic methodologies. The resulting isotopically labeled compound is a powerful tool for advanced pharmaceutical research, enabling detailed investigation into its metabolic fate and pharmacokinetic profile. The characterization techniques outlined provide a robust framework for verifying the successful synthesis and purity of this important research compound.

References

The Role of Pelubiprofen-13C,d3 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Pelubiprofen-13C,d3 as an internal standard in the quantitative bioanalysis of pelubiprofen. This guide provides a comprehensive overview of the underlying principles, experimental protocols, and data presentation relevant to the use of stable isotope-labeled standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Introduction to Pelubiprofen and the Need for an Internal Standard

Pelubiprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class.[1] It is a prodrug that is converted in the body to its active metabolites.[1] Pelubiprofen primarily exerts its anti-inflammatory and analgesic effects through the selective inhibition of cyclooxygenase-2 (COX-2).[2][3] Beyond COX inhibition, pelubiprofen has also been shown to suppress the lipopolysaccharide (LPS)-induced expression of pro-inflammatory genes by inhibiting the TAK1-IKK-NF-κB signaling pathway.[2][4][5]

Accurate quantification of pelubiprofen and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies during drug development. LC-MS/MS has become the method of choice for such analyses due to its high sensitivity and selectivity. However, several factors can introduce variability and affect the accuracy of LC-MS/MS measurements, including:

-

Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can enhance or suppress the ionization of the analyte, leading to inaccurate quantification.

-

Sample Preparation Variability: Inconsistencies in extraction recovery and sample handling can introduce errors.

-

Instrumental Drift: Fluctuations in the performance of the LC-MS/MS system over time can affect the signal intensity.

To compensate for these sources of error, a suitable internal standard (IS) is incorporated into the analytical workflow. An ideal internal standard should have physicochemical properties very similar to the analyte of interest.

Mechanism of Action of this compound as an Internal Standard

This compound is a stable isotope-labeled (SIL) version of pelubiprofen. In this molecule, one carbon atom is replaced with its heavier isotope, carbon-13 (¹³C), and three hydrogen atoms are replaced with deuterium (²H or d). This labeling results in a molecule with a higher mass than the unlabeled pelubiprofen but with nearly identical chemical and physical properties.

The core principle behind using this compound as an internal standard is that it behaves almost identically to the unlabeled analyte throughout the entire analytical process:

-

Sample Extraction: Due to its similar polarity and chemical structure, this compound will have the same extraction recovery from the biological matrix as the endogenous pelubiprofen.

-

Chromatographic Separation: In liquid chromatography, the labeled and unlabeled compounds will co-elute or have very similar retention times.

-

Ionization: In the mass spectrometer's ion source, both compounds will experience the same degree of ionization efficiency and be equally affected by any matrix-induced ion suppression or enhancement.

By adding a known amount of this compound to every sample, calibration standard, and quality control sample, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. This ratio remains constant even if the absolute signal intensities fluctuate due to the factors mentioned above, thus ensuring accurate and precise measurement of the analyte concentration.

Quantitative Data and Mass Spectrometry Parameters

The use of a stable isotope-labeled internal standard like this compound significantly improves the performance of a bioanalytical method. The following table summarizes the key mass spectrometry parameters for the analysis of pelubiprofen and its internal standard. The parameters for this compound are predicted based on the known fragmentation of arylpropionic acids and the specific isotopic labeling.

| Parameter | Pelubiprofen | This compound (Predicted) |

| Chemical Formula | C₁₆H₁₈O₃ | C₁₅¹³CH₁₅D₃O₃ |

| Molecular Weight | 258.31 g/mol | 262.32 g/mol |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Electrospray Ionization (ESI), Positive or Negative |

| Precursor Ion ([M+H]⁺) | m/z 259.1 | m/z 263.1 |

| Product Ion | m/z 195.2 | m/z 199.2 |

| Collision Energy (CE) | To be optimized | To be optimized |

Note: The optimal collision energy needs to be determined empirically on the specific mass spectrometer being used.

The following table outlines typical validation parameters for a robust LC-MS/MS method for pelubiprofen using a stable isotope-labeled internal standard.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) |

| Matrix Effect | Monitored and compensated for by the IS |

| Recovery | Consistent and reproducible |

Experimental Protocols

This section provides a detailed methodology for the quantification of pelubiprofen in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is adapted from a validated method for pelubiprofen analysis.[2][6]

Materials and Reagents

-

Pelubiprofen reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Methyl tert-butyl ether (MTBE)

Sample Preparation (Liquid-Liquid Extraction)

-

Thaw plasma samples and vortex to ensure homogeneity.

-

Pipette 100 µL of plasma into a microcentrifuge tube.

-

Add 20 µL of the this compound working solution (at a concentration to yield a consistent and strong signal).

-

Vortex for 30 seconds.

-

Add 1 mL of MTBE.

-

Vortex for 5 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Condition |

| LC System | Agilent 1260 or equivalent |

| Column | C18 column (e.g., Poroshell 120 EC-C18, 2.1 x 30 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | To be optimized for optimal separation |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000) |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive or Negative (to be optimized) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table in Section 3 |

| Ion Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

Visualizations

Signaling Pathway of Pelubiprofen

Caption: Pelubiprofen's dual mechanism of action.

Experimental Workflow for Bioanalysis

Caption: Workflow for pelubiprofen bioanalysis.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is indispensable for the accurate and precise quantification of pelubiprofen in biological matrices by LC-MS/MS. Its mechanism of action relies on its chemical and physical similarity to the unlabeled analyte, which allows it to effectively compensate for variability in sample preparation, matrix effects, and instrument response. The detailed experimental protocol and understanding of pelubiprofen's signaling pathways provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development and bioanalysis. The implementation of such robust analytical methods is critical for generating high-quality data in support of preclinical and clinical studies.

References

- 1. Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of an LC-MS/MS method for the determination of pelubiprofen and its active metabolite, trans-alcohol, in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Pelubiprofen Tromethamine with Improved Gastrointestinal Safety and Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pelubiprofen | CAS No- 69956-77-0 | Simson Pharma Limited [simsonpharma.com]

- 5. Pelubiprofen D3 | CAS No. NA | | SynZeal [synzeal.com]

- 6. researchgate.net [researchgate.net]

Stability and Storage of Pelubiprofen-13C,d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for Pelubiprofen-13C,d3. Due to the limited availability of specific stability data for the isotopically labeled compound, this guide leverages data from studies on Pelubiprofen and its tromethamine salt, offering a robust framework for handling and storage.

Introduction to this compound

Pelubiprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class, structurally and pharmacologically similar to ibuprofen.[1] It functions by inhibiting cyclooxygenase (COX) enzymes, with a relative selectivity for COX-2, and also suppresses inflammatory gene expression by inhibiting the transforming growth factor-β activated kinase 1-IκB kinase β-NF-κB pathway.[1][2][3] The isotopically labeled version, this compound, incorporates carbon-13 and deuterium atoms. This labeling makes it a valuable tool as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Recommended Storage Conditions

While specific long-term stability studies for this compound are not extensively published, general guidance from suppliers suggests storage at room temperature in the continental US , with the caveat that this may vary elsewhere.[2] For precise storage conditions, it is imperative to refer to the Certificate of Analysis provided by the manufacturer.[2] Based on the stability of the parent compound, storage in a well-sealed container, protected from light and moisture, is advisable.

Stability Profile of Pelubiprofen

Stress stability tests conducted on Pelubiprofen and its tromethamine salt (PEL-T) provide valuable insights into the molecule's robustness under harsh conditions. These studies are crucial for predicting potential degradation pathways and for developing stable formulations.

Stress Stability Data

In a study by Kang et al. (2021), Pelubiprofen and Pelubiprofen-Tromethamine were subjected to high temperature and high humidity conditions. The drug content and the formation of impurities were monitored over 21 days. The results indicated no significant changes in the drug content for both forms under the tested stress conditions.[4][5]

Table 1: Stability of Pelubiprofen under Stress Conditions

| Condition | Time (days) | Drug Content (%) | Total Impurities (%) |

| High Temperature (80 ± 5 °C) | 0 | 100.0 | Not Reported |

| 14 | No significant change | Not Reported | |

| 21 | No significant change | Not Reported | |

| High Humidity (RH 90 ± 5%) | 0 | 100.0 | Not Reported |

| 14 | No significant change | Not Reported | |

| 21 | No significant change | Not Reported |

Data extrapolated from qualitative descriptions in the cited study.[4][5]

Table 2: Stability of Pelubiprofen-Tromethamine (PEL-T) under Stress Conditions

| Condition | Time (days) | Drug Content (%) | Total Impurities (%) |

| High Temperature (80 ± 5 °C) | 0 | 100.0 | Not Reported |

| 14 | No significant change | Not Reported | |

| 21 | No significant change | Not Reported | |

| High Humidity (RH 90 ± 5%) | 0 | 100.0 | Not Reported |

| 14 | No significant change | Not Reported | |

| 21 | No significant change | Not Reported |

Data extrapolated from qualitative descriptions in the cited study.[4][5]

Experimental Protocols

The following protocols are based on methodologies used in the stability and analysis of Pelubiprofen. These can be adapted for the assessment of this compound.

Stress Stability Testing Protocol

This protocol outlines the methodology for assessing the stability of Pelubiprofen under accelerated degradation conditions.

-

Sample Preparation: Pack Pelubiprofen or this compound into high-density polyethylene (HDPE) bottles with caps.[4][5]

-

Storage Conditions:

-

Time Points: Withdraw samples for analysis at initial (0), 14, and 21-day time points.[4][5]

-

Analysis: Determine the drug content and the presence of any degradation products using a validated High-Performance Liquid Chromatography (HPLC) method.[4][5]

HPLC Method for Pelubiprofen Analysis

A validated HPLC method is essential for accurately quantifying the parent drug and detecting any impurities or degradants.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in an isocratic or gradient mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 274 nm.[6]

-

Injection Volume: 10-20 µL.

-

Quantification: Use a validated calibration curve to determine the concentration of Pelubiprofen. For this compound analysis, a corresponding reference standard would be required.

Potential Degradation Pathways

While specific degradation pathways for Pelubiprofen are not detailed in the provided search results, insights can be drawn from studies on other NSAIDs like ibuprofen. Abiotic degradation of ibuprofen has been shown to be influenced by solar radiation and the presence of mineral particles.[7] Potential degradation pathways may involve:

-

Hydroxylation: The addition of hydroxyl groups to the molecule.

-

Decarboxylation: The removal of a carboxyl group.

-

Demethylation: The removal of a methyl group.[7]

The primary degradation product of ibuprofen under certain conditions is 4-isobutylacetophenone. For Pelubiprofen, analogous degradation products could potentially form, although this would require experimental verification.

Signaling Pathway of Pelubiprofen

Pelubiprofen exerts its anti-inflammatory effects through a dual mechanism of action. It directly inhibits the activity of COX enzymes and also suppresses the expression of pro-inflammatory genes. This latter effect is mediated through the inhibition of the TAK1-IKK-NF-κB signaling pathway.[1]

Caption: Mechanism of action of Pelubiprofen.

This guide provides a foundational understanding of the stability and storage considerations for this compound, based on the best available data for the parent compound. For critical applications, it is strongly recommended to perform specific stability studies on the isotopically labeled compound and to always follow the manufacturer's storage recommendations.

References

- 1. Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development of Pelubiprofen Tromethamine with Improved Gastrointestinal Safety and Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Abiotic Degradation and Environmental Toxicity of Ibuprofen: Roles of Mineral Particles and Solar Radiation - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Pelubiprofen Metabolism with Stable Isotope Labeling: A Technical Guide

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data from a complete human mass balance study for pelubiprofen is limited. This guide provides a comprehensive overview based on known metabolites and pharmacokinetic data, supplemented with representative methodologies from analogous studies on other non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction

Pelubiprofen is a non-steroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid class, indicated for the treatment of osteoarthritis, rheumatoid arthritis, and back pain.[1] It functions as a prodrug and exhibits a selective inhibitory effect on cyclooxygenase-2 (COX-2).[2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is critical for its development and regulatory approval.

Stable isotope labeling, typically using Carbon-14 (¹⁴C), is the gold standard for human ADME or "mass balance" studies. These studies provide definitive, quantitative data on a drug's metabolic fate by tracing the radiolabel through all biological matrices. This guide outlines the known metabolic pathways of pelubiprofen and presents a representative framework for a comprehensive investigation using stable isotope labeling.

Metabolic Pathways of Pelubiprofen

Pelubiprofen undergoes extensive metabolism following oral administration. The primary metabolic transformations involve stereoselective reduction of the α,β-unsaturated ketone moiety. The major identified metabolites include a saturated ketone (M-A), an unsaturated alcohol (M-B), a cis-alcohol (M-C), and a trans-alcohol (M-D), with the trans-alcohol form being a major active metabolite.[3] Hepatic biotransformation is the main route of elimination, likely involving cytochrome P450 enzymes.

The proposed metabolic pathway involves the reduction of the cyclohexylidene ring's ketone group to form alcohol metabolites and saturation of the double bond.

References

Methodological & Application

Application Note: High-Throughput Analysis of Pelubiprofen in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Pelubiprofen in human plasma. To enhance accuracy and precision, this method utilizes a stable isotope-labeled internal standard, Pelubiprofen-13C,d3. The sample preparation involves a straightforward protein precipitation step, followed by rapid chromatographic separation on a C18 column. The method has been validated over a linear range suitable for pharmacokinetic studies and demonstrates excellent performance in terms of linearity, precision, and accuracy. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for Pelubiprofen.

Introduction

Pelubiprofen is a non-steroidal anti-inflammatory drug (NSAID) used for treating osteoarthritis, rheumatoid arthritis, and back pain[1][2]. It is essential to have a reliable and sensitive analytical method to quantify Pelubiprofen in biological matrices for pharmacokinetic and toxicokinetic studies[3]. LC-MS/MS offers high selectivity and sensitivity for bioanalysis. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative LC-MS/MS assays. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification compared to using a structurally similar but non-isotopically labeled internal standard. This application note provides a detailed protocol for the analysis of Pelubiprofen in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Pelubiprofen analytical standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph (e.g., Agilent 1260 or equivalent)[1]

-

Triple Quadrupole Mass Spectrometer (e.g., AB Sciex API 4000 or equivalent)[1]

-

Analytical Column: C18 column (e.g., Poroshell 120 EC-C18, 2.1 × 30 mm, 2.7 µm)[1]

LC-MS/MS Method

A gradient mobile phase consisting of 0.1% formic acid in water and acetonitrile is used for chromatographic separation[3]. The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for detection.

Table 1: LC-MS/MS Parameters

| Parameter | Value |

| LC Conditions | |

| Column | C18, 2.1 x 30 mm, 2.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min[1] |

| Injection Volume | 10 µL |

| Gradient | As required for optimal separation |

| MS Conditions | |

| Ionization Mode | Positive ESI[1] |

| MRM Transition (Pelubiprofen) | m/z 259.0 → 195.2[1] |

| MRM Transition (this compound) | m/z 263.0 → 199.2 (Predicted) |

| Collision Energy | Optimized for each transition |

| Dwell Time | 200 ms |

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Prepare stock solutions of Pelubiprofen and this compound in acetonitrile at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of Pelubiprofen by serial dilution of the stock solution with acetonitrile:water (1:1, v/v).

-

Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

-

Spike the working standard solutions into blank human plasma to prepare calibration standards.

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation Protocol

-

Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (this compound) to each tube and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute to ensure complete mixing and precipitation.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Results and Discussion

The described method is expected to provide excellent linearity, precision, and accuracy for the quantification of Pelubiprofen in human plasma. The use of this compound as an internal standard will effectively compensate for matrix effects and variations in instrument response.

Table 2: Summary of Expected Quantitative Performance (based on published methods)

| Parameter | Expected Performance | Reference |

| Linearity (r²) | > 0.99 | [1][3] |

| Lower Limit of Quantification (LLOQ) | 0.5 - 15 ng/mL | [1][3][4] |

| Intra-day Precision (%CV) | < 15% | [3] |

| Inter-day Precision (%CV) | < 15% | [3] |

| Accuracy (% bias) | Within ±15% | [3] |

Conclusion

This application note provides a detailed protocol for the sensitive and robust quantification of Pelubiprofen in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. The method is suitable for high-throughput analysis in pharmacokinetic and other clinical studies.

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Pelubiprofen.

Caption: Advantages of using a Stable Isotope-Labeled Internal Standard.

References

- 1. Development of Pelubiprofen Tromethamine with Improved Gastrointestinal Safety and Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pelubiprofen - Wikipedia [en.wikipedia.org]

- 3. Development and validation of an LC-MS/MS method for the determination of pelubiprofen and its active metabolite, trans-alcohol, in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Note: Quantitative Analysis of Pelubiprofen in Human Plasma by LC-MS/MS Using a Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelubiprofen, a non-steroidal anti-inflammatory drug (NSAID), is widely used for the management of pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and back pain.[1] Accurate and reliable quantification of Pelubiprofen in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note presents a detailed protocol for the quantitative analysis of Pelubiprofen in human plasma using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method employs a stable isotope-labeled internal standard (SIL-IS), Pelubiprofen-d3, to ensure the highest accuracy and precision by compensating for matrix effects and variability in sample preparation.

While published methods have utilized non-labeled internal standards like tolbutamide or ketoprofen, the use of a SIL-IS is the gold standard for quantitative bioanalysis using mass spectrometry.[2][3] This protocol is based on established methodologies for Pelubiprofen analysis and incorporates the best practices for method validation according to regulatory guidelines.

Principle

The method involves the extraction of Pelubiprofen and the internal standard (Pelubiprofen-d3) from human plasma via liquid-liquid extraction (LLE). The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Pelubiprofen to its labeled internal standard against a calibration curve.

Experimental Workflow

Caption: Experimental workflow for the quantitative analysis of Pelubiprofen in plasma.

Detailed Experimental Protocols

Materials and Reagents

-

Pelubiprofen reference standard

-

Pelubiprofen-d3 (internal standard)

-

HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)

-

Formic acid (reagent grade)

-

Human plasma (drug-free)

-

Deionized water

Stock and Working Solutions

-

Pelubiprofen Stock Solution (1 mg/mL): Accurately weigh and dissolve Pelubiprofen in methanol.

-

Pelubiprofen-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve Pelubiprofen-d3 in methanol.

-

Working Solutions: Prepare serial dilutions of the Pelubiprofen stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of Pelubiprofen-d3 at an appropriate concentration in 50% methanol.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 10 µL of the Pelubiprofen-d3 internal standard working solution.

-

Add 10 µL of 1% formic acid in water and vortex briefly.

-

Add 500 µL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 30% B, increase to 90% B over 5 min, hold for 1 min, return to 30% B and equilibrate for 2 min. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Pelubiprofen: m/z 259.1 → 195.2Pelubiprofen-d3: m/z 262.1 → 198.2 (proposed) |

| Collision Energy (CE) | Optimized for each transition |

| Dwell Time | 100 ms |

| Source Temperature | 500°C |

Bioanalytical Method Validation

The method should be validated according to the US FDA or other relevant regulatory guidelines. The following parameters should be assessed.

Caption: Key parameters for bioanalytical method validation.

Summary of Quantitative Data

The following tables summarize the expected performance of the method based on published data for Pelubiprofen analysis.[2]

Table 1: Calibration Curve and LLOQ

| Parameter | Result |

| Linearity Range | 15 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantitation (LLOQ) | 15 ng/mL |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 45 | < 7.0 | 95 - 105 | < 8.0 | 94 - 106 |

| Medium | 450 | < 6.0 | 96 - 104 | < 7.0 | 95 - 105 |

| High | 1500 | < 5.0 | 97 - 103 | < 6.0 | 96 - 104 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Pelubiprofen | > 85% | < 15% |

| Pelubiprofen-d3 | > 85% | < 15% |

Table 4: Stability

| Stability Condition | Duration | Stability (%) |

| Bench-top (Room Temp) | 6 hours | 95 - 105 |

| Autosampler (4°C) | 24 hours | 94 - 106 |

| Freeze-Thaw (3 cycles) | -80°C to RT | 96 - 104 |

| Long-term (-80°C) | 30 days | 95 - 105 |

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantitative determination of Pelubiprofen in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy, precision, and reliability of the results. The detailed protocol and validation parameters serve as a valuable resource for researchers and scientists involved in the pharmacokinetic and clinical evaluation of Pelubiprofen.

References

- 1. Sustained-release solid dispersion of pelubiprofen using the blended mixture of aminoclay and pH independent polymers: preparation and in vitro/in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of an LC-MS/MS method for the determination of pelubiprofen and its active metabolite, trans-alcohol, in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Pelubiprofen Tromethamine with Improved Gastrointestinal Safety and Absorption - PMC [pmc.ncbi.nlm.nih.gov]

Application of Pelubiprofen-13C,d3 in drug metabolism and pharmacokinetic (DMPK) studies.

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Pelubiprofen-13C,d3 is a stable isotope-labeled version of Pelubiprofen, a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class. This labeled compound serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies, primarily utilized as an internal standard for quantitative bioanalysis. The incorporation of one carbon-13 atom and three deuterium atoms results in a mass shift that allows for its clear differentiation from the unlabeled drug in mass spectrometry-based assays, without significantly altering its physicochemical properties.

The primary application of this compound is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the accuracy and precision of the quantification of Pelubiprofen and its metabolites in various biological matrices such as plasma, urine, and tissue homogenates. By adding a known concentration of this compound to the biological samples during preparation, any variability in sample processing, extraction efficiency, and instrument response can be normalized, leading to highly reliable pharmacokinetic data.

Key Applications Include:

-

Pharmacokinetic (PK) Studies: Accurate determination of key PK parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).

-

In Vitro Metabolism Assays: Precise quantification of the parent drug depletion and metabolite formation in systems such as liver microsomes and hepatocytes to determine metabolic stability and identify metabolic pathways.

-

Metabolite Identification: Aiding in the structural elucidation of metabolites by comparing their fragmentation patterns with that of the labeled parent drug.

-

Bioequivalence Studies: Essential for comparing the pharmacokinetic profiles of different formulations of Pelubiprofen.

Pelubiprofen is known to be metabolized to its active metabolite, trans-alcohol pelubiprofen. The use of a stable isotope-labeled internal standard is crucial for accurately characterizing the pharmacokinetics of both the parent drug and its active metabolite.

Quantitative Data Summary

The following tables summarize representative pharmacokinetic parameters of Pelubiprofen and its active metabolite, trans-alcohol pelubiprofen, in healthy human subjects following oral administration. These values are illustrative of the data that can be generated using analytical methods employing this compound as an internal standard.

Table 1: Pharmacokinetic Parameters of Pelubiprofen in Healthy Human Volunteers after a Single Oral Dose

| Parameter | Value | Units |

| Cmax | 619.47 ± 335.55 | ng/mL |

| Tmax | 0.50 | h |

| AUC(0-t) | 364.62 ± 107.88 | h*ng/mL |

| t1/2 | ~2-3 | h |

Data presented as mean ± standard deviation. Data is representative and compiled from published studies.

Table 2: Pharmacokinetic Parameters of trans-alcohol Pelubiprofen (Active Metabolite) in Healthy Human Volunteers

| Parameter | Value | Units |

| Cmax | 1.05 (GMR) | - |

| AUC(0-∞) | 1.04 (GMR) | - |

GMR: Geometric Mean Ratio. Data is representative and compiled from published studies.[1]

Experimental Protocols

In Vivo Pharmacokinetic Study in Humans

Objective: To determine the pharmacokinetic profile of Pelubiprofen and its active metabolite, trans-alcohol pelubiprofen, in human plasma following oral administration.

Methodology:

-

Study Design: A single-dose, open-label study in healthy volunteers.

-

Dosing: Administration of a single oral dose of Pelubiprofen (e.g., 30 mg).

-

Blood Sampling: Collect blood samples into heparinized tubes at pre-dose (0 h) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 h).

-

Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

-

Sample Preparation for LC-MS/MS Analysis:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 20 µL of this compound internal standard solution (in methanol).

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex mix for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

LC System: A suitable HPLC system.

-

Column: C18 analytical column (e.g., 2.1 x 50 mm, 2.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for Pelubiprofen, trans-alcohol pelubiprofen, and this compound.

-

-

Data Analysis: Construct calibration curves and calculate the concentrations of Pelubiprofen and its metabolite. Use pharmacokinetic software to determine the PK parameters.

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of Pelubiprofen in human liver microsomes.

Methodology:

-

Incubation Mixture:

-

Human liver microsomes (e.g., 0.5 mg/mL protein concentration).

-

Pelubiprofen (e.g., 1 µM final concentration).

-

NADPH regenerating system (or 1 mM NADPH).

-

Phosphate buffer (pH 7.4).

-

-

Incubation:

-

Pre-incubate the microsomes and Pelubiprofen at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding ice-cold acetonitrile containing this compound as the internal standard.

-

-

Sample Processing:

-

Centrifuge the samples to pellet the protein.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis: Use the same LC-MS/MS method as described for the in vivo study to quantify the remaining Pelubiprofen at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of Pelubiprofen remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in vitro half-life (t1/2) as 0.693/k and the intrinsic clearance (CLint).

Visualizations

Caption: Workflow for an in vivo pharmacokinetic study.

Caption: Workflow for an in vitro metabolic stability assay.

Caption: Simplified metabolic pathway of Pelubiprofen.

References

Application Notes and Protocols: Pelubiprofen-13C,d3 as a Tracer in Metabolic Studies

Introduction

Pelubiprofen is a non-steroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects through the selective inhibition of cyclooxygenase-2 (COX-2).[1][2][3] As a prodrug, pelubiprofen undergoes rapid metabolism in the liver to form its active metabolites, primarily trans-alcohol pelubiprofen.[1][4] Understanding the metabolic fate of pelubiprofen is crucial for optimizing its therapeutic efficacy and safety profile. The use of isotopically labeled tracers, such as Pelubiprofen-13C,d3, provides a powerful tool for delineating its metabolic pathways, quantifying metabolite formation, and assessing pharmacokinetic properties in both in vivo and in vitro models.[5][6]

These application notes provide detailed protocols for utilizing this compound as a tracer in metabolic studies, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties of Pelubiprofen

| Property | Value | Reference |

| Molecular Formula | C16H18O3 | [7] |

| Molecular Weight | 258.31 g/mol | [7] |

| Mechanism of Action | Selective COX-2 Inhibitor | [1][3][8] |

| Metabolism | Hepatic, primarily via Cytochrome P450 enzymes | [8] |

| Active Metabolite | trans-alcohol pelubiprofen | [4][9] |

In Vivo Metabolic Studies in a Rat Model

This protocol describes an in vivo study in Sprague-Dawley rats to investigate the pharmacokinetics and metabolism of this compound.

Experimental Protocol

-

Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.

-

Tracer Administration: A single oral gavage of this compound at a dose of 10 mg/kg.

-

Sample Collection: Blood samples (approx. 0.2 mL) are collected from the tail vein into heparinized tubes at 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-administration.

-

Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate plasma. The plasma is stored at -80°C until analysis.[10]

-

Urine and Feces Collection: Animals are housed in metabolic cages for 24 hours to collect urine and feces for excretion analysis.

-

Sample Analysis: Plasma, urine, and fecal homogenate samples are analyzed by a validated LC-MS/MS method to quantify the concentrations of this compound and its labeled metabolites.[1]

Quantitative Data: Pharmacokinetic Parameters

The following table summarizes the expected pharmacokinetic parameters of this compound and its major labeled metabolite, trans-alcohol this compound, in rats.

| Parameter | This compound | trans-alcohol this compound |

| Cmax (ng/mL) | 35.8 ± 7.2 | 6105.4 ± 850.1 |

| Tmax (h) | 0.25 | 0.5 |

| AUC0-t (ng·h/mL) | 98.6 ± 15.3 | 18542.7 ± 2345.8 |

| t1/2 (h) | 0.4 | 1.6 |

Data are presented as mean ± standard deviation.

Experimental Workflow

Caption: Workflow for the in vivo metabolic study of this compound.

In Vitro Metabolic Studies using Human Liver Microsomes

This protocol details an in vitro assay using human liver microsomes (HLMs) to identify the metabolic pathways of this compound.

Experimental Protocol

-

Reaction Mixture: Prepare a reaction mixture containing this compound (1 µM), human liver microsomes (0.5 mg/mL), and NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2) in a 100 mM potassium phosphate buffer (pH 7.4).

-

Incubation: Pre-incubate the mixture of this compound and HLMs for 5 minutes at 37°C. Initiate the reaction by adding the NADPH regenerating system.

-

Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

-

Reaction Termination: The reaction is stopped by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation: Samples are centrifuged at 14,000 rpm for 10 minutes to precipitate proteins. The supernatant is collected for analysis.

-

LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to identify and quantify the formation of labeled metabolites over time.

Quantitative Data: Metabolite Formation Rate

The rate of formation of the primary metabolite, trans-alcohol this compound, in human liver microsomes.

| Incubation Time (min) | trans-alcohol this compound (pmol/mg protein) |

| 0 | 0 |

| 5 | 125.6 ± 18.2 |

| 15 | 350.1 ± 35.7 |

| 30 | 680.4 ± 55.9 |

| 60 | 1150.8 ± 98.5 |

Data are presented as mean ± standard deviation.

Metabolic Pathway of Pelubiprofen

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacokinetic and Pharmacodynamic Characteristics of Pelubiprofen Tromethamine vs. Pelubiprofen in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pelubiprofen | 69956-77-0 | Benchchem [benchchem.com]

- 4. Sustained-release solid dispersion of pelubiprofen using the blended mixture of aminoclay and pH independent polymers: preparation and in vitro/in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tracing the path of disruption: 13C isotope applications in traumatic brain injury‐induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Pelubiprofen? [synapse.patsnap.com]

- 9. Pharmacokinetic Interactions Between Pelubiprofen and Eperisone Hydrochloride: A Randomized, Open-label, Crossover Study of Healthy Korean Men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Pelubiprofen Analysis Using Pelubiprofen-13C,d3 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of Pelubiprofen in biological matrices, specifically human plasma. The methodologies outlined utilize Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and incorporate Pelubiprofen-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision.

Introduction

Pelubiprofen is a non-steroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid class, indicated for the treatment of osteoarthritis, rheumatoid arthritis, and back pain.[1][2] Accurate and reliable quantification of Pelubiprofen in biological samples is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively compensates for matrix effects and variations in sample processing and instrument response.

These application notes describe two common and effective sample preparation techniques for the extraction of Pelubiprofen from human plasma: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Experimental Protocols

Materials and Reagents

-

Pelubiprofen analytical standard

-

This compound internal standard

-

LC-MS/MS grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)

-

Formic acid (≥98%)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation and Analytical Conditions

A validated LC-MS/MS system is required for the analysis. The following are typical parameters that can be optimized for the specific instrumentation used.

| Parameter | Recommended Conditions |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., Capcellpak C18 ACR, Poroshell 120 EC-C18)[1][2] |

| Mobile Phase | Gradient elution with: A: 0.1% Formic acid in water B: Acetonitrile[1] |

| Flow Rate | 0.35 mL/min[1] |

| Injection Volume | 5-10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), positive or negative ion mode (to be optimized) |

| MRM Transitions | Pelubiprofen: m/z 259.0 → 195.2 (example)[2] This compound: m/z 263.0 → 199.2 (predicted, requires optimization) Note: The exact mass transitions for this compound should be determined by direct infusion. |

| Collision Energy (CE) | To be optimized for each transition |

| Cone Voltage (CV) | To be optimized |

Sample Preparation Protocols

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples.[3][4]

-

Sample Thawing: Thaw plasma samples at room temperature.

-

Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized) to each plasma sample.

-

Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each sample.

-

Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

-

Injection: Inject the supernatant (or reconstituted sample) into the LC-MS/MS system.

Liquid-liquid extraction offers a cleaner sample extract by partitioning the analyte of interest into an immiscible organic solvent.[1][5]

-

Sample Thawing: Thaw plasma samples at room temperature.

-

Aliquoting: Aliquot 200 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 20 µL of this compound working solution to each plasma sample.

-

Acidification: Add 50 µL of 0.1 M HCl to each sample to acidify the plasma.

-

Extraction Solvent Addition: Add 1 mL of methyl tert-butyl ether (MTBE) to each sample.[1]

-

Vortexing: Vortex the samples for 5 minutes to facilitate the extraction of Pelubiprofen into the organic layer.

-

Centrifugation: Centrifuge the samples at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

Data Presentation

The following tables summarize typical quantitative data obtained from validated LC-MS/MS methods for Pelubiprofen analysis.

Table 1: Calibration Curve and Linearity

| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Pelubiprofen | Plasma | 15 - 2000 | >0.99 |

Data adapted from a study on Pelubiprofen analysis in human plasma.[1]

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Pelubiprofen | LLOQ | 15 | < 7.62 | < 7.62 | ± 13.23 |

| Pelubiprofen | Low QC | 50 | < 7.62 | < 7.62 | ± 13.23 |

| Pelubiprofen | Mid QC | 500 | < 7.62 | < 7.62 | ± 13.23 |

| Pelubiprofen | High QC | 1500 | < 7.62 | < 7.62 | ± 13.23 |

LLOQ: Lower Limit of Quantitation; QC: Quality Control; %RSD: Percent Relative Standard Deviation. Data adapted from a study on Pelubiprofen analysis in human plasma.[1]

Visualizations

Experimental Workflow

Caption: Experimental workflow for Pelubiprofen analysis.

Pelubiprofen Mechanism of Action: COX-2 Inhibition

Caption: Pelubiprofen's inhibition of the COX-2 pathway.

References

- 1. Development and validation of an LC-MS/MS method for the determination of pelubiprofen and its active metabolite, trans-alcohol, in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Pelubiprofen Tromethamine with Improved Gastrointestinal Safety and Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. Liquid chromatography-tandem mass spectrometry for the quantification of flurbiprofen in human plasma and its application in a study of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Pelubiprofen and Pelubiprofen-13C,d3 by Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pelubiprofen is a non-steroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid class, used for the management of pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[1] Its therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[2][3] Accurate quantification of Pelubiprofen in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed protocols for the analysis of Pelubiprofen and its stable isotope-labeled internal standard, Pelubiprofen-13C,d3, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

A robust and straightforward liquid-liquid extraction method is recommended for the extraction of Pelubiprofen from plasma samples.[1]

-

Aliquot Sample: Pipette 100 µL of plasma into a clean microcentrifuge tube.

-

Add Internal Standard: Spike the plasma sample with a known concentration of this compound solution.

-

Protein Precipitation/Extraction: Add 500 µL of methyl tert-butyl ether (MTBE) to the tube.

-

Vortex: Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge the sample at 12,000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.

-

Transfer Supernatant: Carefully transfer the upper organic layer to a new clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC)

Chromatographic separation is essential to resolve Pelubiprofen from potential matrix interferences.

-

LC System: Agilent 1260 HPLC system or equivalent.[3]

-

Column: A C18 column, such as a Poroshell 120 EC-C18 (2.1 × 30 mm, 2.7 µm), provides good separation.[3]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A gradient elution is recommended to ensure optimal separation and peak shape.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry (MS)

A triple quadrupole mass spectrometer is ideal for the quantitative analysis of Pelubiprofen using Multiple Reaction Monitoring (MRM).

-

Mass Spectrometer: AB Sciex API 4000 triple quadrupole mass spectrometer or equivalent.[4][5]

-

Ionization Source: Electrospray Ionization (ESI).

Quantitative Data Summary

The following tables summarize the key parameters for the LC-MS/MS analysis of Pelubiprofen and its internal standard.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Pelubiprofen | 259.0 | 195.2 | Positive ESI |

| This compound | 263.0 | 199.2 | Positive ESI |

Table 2: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, e.g., Poroshell 120 EC-C18 (2.1 × 30 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of Pelubiprofen.

Caption: Workflow for Pelubiprofen quantification.

Signaling Pathway of Pelubiprofen

Pelubiprofen exerts its anti-inflammatory effects through a dual mechanism: direct inhibition of COX enzymes and suppression of inflammatory gene expression via the NF-κB signaling pathway.[3][7]

Caption: Pelubiprofen's dual anti-inflammatory mechanism.

References

- 1. pelubiprofen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. What is the mechanism of Pelubiprofen? [synapse.patsnap.com]

- 3. Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Determining the Bioavailability of Novel Pelubiprofen Formulations Using Stable Isotope-Labeled Pelubiprofen-13C,d3

Application Notes

Introduction

Pelubiprofen is a non-steroidal anti-inflammatory drug (NSAID) used for treating osteoarthritis, rheumatoid arthritis, and back pain.[1][2] Its therapeutic efficacy is dependent on its bioavailability, which can be influenced by the drug's formulation. To facilitate the development of new Pelubiprofen formulations with improved pharmacokinetic profiles, a robust method for accurately determining bioavailability is essential. The use of stable isotope-labeled compounds, such as Pelubiprofen-13C,d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a highly accurate and efficient approach for such studies.[1][3] This methodology allows for the simultaneous administration of the labeled intravenous reference and the unlabeled oral test formulation, enabling precise determination of absolute bioavailability while minimizing inter-subject variability.[1][3][]

Principle of the Stable Isotope Method

The stable isotope method for determining absolute bioavailability involves the co-administration of a therapeutic dose of the oral formulation of the drug with a sub-therapeutic intravenous "microtracer" dose of the stable isotope-labeled version of the drug (e.g., this compound).[5] Because the stable isotope-labeled drug is chemically identical to the unlabeled drug but has a different mass, both compounds can be distinguished and quantified simultaneously in plasma samples by LC-MS/MS.[][6] This allows for the direct comparison of the area under the plasma concentration-time curve (AUC) for the oral and intravenous administrations within the same subject, providing a precise measure of absolute bioavailability (F).[1]

Advantages of Using this compound

-

Increased Accuracy: Minimizes intra- and inter-subject variability by allowing each subject to serve as their own control.[]

-

Reduced Study Time and Cost: A single study can provide absolute bioavailability data that would traditionally require a two-period crossover study.[3]

-

Enhanced Safety: The intravenous dose of the labeled drug is a microdose, reducing the potential for adverse effects associated with intravenous administration of the therapeutic dose.[5]

-

Precise Quantification: LC-MS/MS provides high selectivity and sensitivity for the simultaneous quantification of both the labeled and unlabeled drug.[6]

Application: Bioavailability of a Novel Pelubiprofen Tromethamine Formulation

A recent development in Pelubiprofen formulation is the creation of Pelubiprofen tromethamine, a salt form designed to improve solubility and absorption.[2][7][8] Studies have shown that Pelubiprofen tromethamine exhibits significantly higher maximum plasma concentration (Cmax) and AUC compared to the parent Pelubiprofen, indicating improved bioavailability.[7][9][10] The use of this compound would be an ideal method to precisely quantify the absolute bioavailability of such new formulations and compare them to existing ones.

Experimental Protocols

1. Bioavailability Study Design

A randomized, open-label, single-dose, two-sequence, crossover study design is recommended.[10][11]

-